(3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1040650-09-6
Cat. No.: VC7149380
Molecular Formula: C23H29FN6O
Molecular Weight: 424.524
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-09-6 |
|---|---|
| Molecular Formula | C23H29FN6O |
| Molecular Weight | 424.524 |
| IUPAC Name | 1-adamantyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H29FN6O/c24-19-1-3-20(4-2-19)30-21(25-26-27-30)15-28-5-7-29(8-6-28)22(31)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2 |
| Standard InChI Key | NVIKNHYJQSVKFG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a rigid adamantane scaffold, a bicyclic hydrocarbon known for its lipophilic character and metabolic stability. This core is linked via a methanone group to a piperazine ring, a six-membered diamine heterocycle frequently employed in drug design to enhance solubility and bioavailability. The piperazine is further substituted with a methyl group connected to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids, offering improved metabolic resistance and binding affinity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.524 g/mol |
| IUPAC Name | 1-Adamantyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5 |
| InChI Key | NVIKNHYJQSVKFG-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis of this compound likely involves sequential reactions to assemble its three primary components. A plausible pathway begins with the functionalization of the adamantane core. Adamantane derivatives are typically synthesized via Friedel-Crafts alkylation or halogenation, followed by coupling to the piperazine moiety. The piperazine ring is then alkylated at the 4-position using a chloromethyl-tetrazole intermediate. The tetrazole group is synthesized via [2+3] cycloaddition between a nitrile and sodium azide, with the 4-fluorophenyl group introduced via nucleophilic aromatic substitution.
Protecting Group Strategies
Due to the sensitivity of the tetrazole and secondary amine groups, protective strategies are critical. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups may shield the piperazine nitrogen during alkylation steps. Deprotection under acidic or basic conditions yields the final product, with purification achieved via column chromatography or recrystallization.
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
-
-NMR reveals signals for adamantane protons (δ 1.6–2.1 ppm), piperazine methylene groups (δ 2.4–3.1 ppm), and aromatic protons from the 4-fluorophenyl group (δ 7.0–7.5 ppm).
-
-NMR confirms the methanone carbonyl at δ 210–215 ppm and tetrazole carbons at δ 145–155 ppm.
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 425.53 ([M+H]), consistent with the molecular weight.
Biological Activity and Mechanistic Insights
Neuropharmacological Applications
Adamantane derivatives, such as memantine and rimantadine, are established in treating neurodegenerative and viral diseases. The adamantane core in this compound may facilitate blood-brain barrier penetration, suggesting potential in Alzheimer’s or Parkinson’s disease therapeutics. Molecular docking studies hypothesize interactions with NMDA receptors or acetylcholinesterase .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: The compound’s logP (estimated 3.2) suggests moderate lipophilicity, favoring oral absorption.
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Metabolism: Cytochrome P450 enzymes (CYP3A4/2D6) likely mediate oxidation of the piperazine and adamantane groups.
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Excretion: Renal clearance is anticipated due to the molecule’s moderate size and polarity.
Toxicity Risks
Piperazine derivatives can exhibit neurotoxicity at high doses, while tetrazoles may inhibit thyroid peroxidase. In vitro assays (e.g., Ames test) are recommended to assess mutagenicity .
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